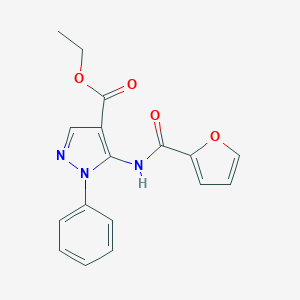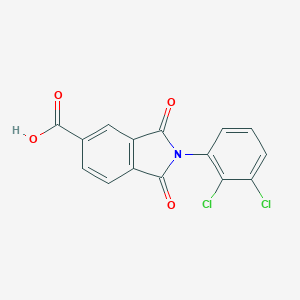
2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE is a complex organic compound with a unique structure that combines a methoxy group, a piperidinocarbothioyl group, and a phenyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxyphenol with piperidine and carbon disulfide to form the piperidinocarbothioyl derivative. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoate moiety can be reduced to an alcohol.
Substitution: The piperidinocarbothioyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-hydroxy-4-(piperidinocarbothioyl)phenyl benzoate, while reduction of the carbonyl group can produce 2-methoxy-4-(piperidinocarbothioyl)phenyl benzyl alcohol.
Scientific Research Applications
2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidinocarbothioyl group can modulate the compound’s overall reactivity and binding affinity. These interactions can influence various cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(piperidinocarbothioyl)phenyl acetate
- 2-Methoxy-4-(piperidinocarbothioyl)phenyl propionate
Uniqueness
2-METHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21NO3S |
|---|---|
Molecular Weight |
355.5g/mol |
IUPAC Name |
[2-methoxy-4-(piperidine-1-carbothioyl)phenyl] benzoate |
InChI |
InChI=1S/C20H21NO3S/c1-23-18-14-16(19(25)21-12-6-3-7-13-21)10-11-17(18)24-20(22)15-8-4-2-5-9-15/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 |
InChI Key |
HQTKJXDYQFUOOI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzoylamino)-N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408092.png)
![2-benzamido-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408093.png)
![N-(4-bromophenyl)-2-[(2-chlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408094.png)
![2-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408096.png)
![N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408099.png)
![2-BENZAMIDO-N-(3-METHYLPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B408100.png)
![2-(benzoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B408101.png)

![1-(3-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B408109.png)
![N-(4-bromophenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B408110.png)


![2-(3,4-dimethylphenyl)-4-{[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408113.png)
![3-(Butylsulfanyl)-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B408114.png)
